molecular formula C10H12F2O3S B1396752 2,2-Difluoropropyl p-toluenesulfonate CAS No. 1262400-01-0

2,2-Difluoropropyl p-toluenesulfonate

Cat. No.: B1396752
CAS No.: 1262400-01-0
M. Wt: 250.26 g/mol
InChI Key: BGVKNJJJJWLQRH-UHFFFAOYSA-N
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Description

2,2-Difluoropropyl p-toluenesulfonate is a fluorinated alkyl sulfonate ester characterized by a propyl chain with two fluorine atoms at the 2-position and a p-toluenesulfonate (tosylate) leaving group. Tosylate esters are widely used as alkylating agents in organic synthesis due to their stability and controlled reactivity. The incorporation of fluorine atoms enhances electronegativity and metabolic stability, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2,2-difluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKNJJJJWLQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262400-01-0
Record name 2,2-Difluoroprop-1-yl toluene-4-sulphonate
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Preparation Methods

Chemical Reactions Analysis

2,2-Difluoropropyl p-toluenesulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. Under suitable conditions, these nucleophiles can replace the p-toluenesulfonate group, leading to the formation of new compounds . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

2,2-Difluoropropyl p-toluenesulfonate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology and medicine, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, this compound is used in the industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-difluoropropyl p-toluenesulfonate exerts its effects involves the interaction of its functional groups with molecular targets. The p-toluenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoropropyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of 2,2-Difluoropropyl p-Toluenesulfonate and Analogues
Compound Name Molecular Formula Fluorine Substitution Leaving Group Key Applications Physical Properties (Inferred/Reported)
This compound C₁₀H₁₁F₂O₃S 2,2-difluoro (aliphatic) p-toluenesulfonate Alkylating agent, pharmaceutical intermediates Higher boiling point (vs. ethyl analogue), moderate volatility
2,2-Difluoroethyl p-toluenesulfonate C₉H₉F₂O₃S 2,2-difluoro (aliphatic) p-toluenesulfonate Pharmaceutical APIs, fluorinated materials Boiling point: N/A; Flash point: 78.8°C
2-Fluoro-1-methylpyridinium p-toluenesulfonate C₁₃H₁₃FNO₃S 2-fluoro (aromatic) p-toluenesulfonate Peptide coupling, ribonucleotide synthesis White to tan crystalline powder
2,2-Difluoropropyl trifluoromethanesulfonate C₄H₅F₅O₃S 2,2-difluoro (aliphatic) trifluoromethanesulfonate High-reactivity alkylation reactions Likely lower thermal stability (triflate group)

Biological Activity

2,2-Difluoropropyl p-toluenesulfonate (DFPT) is a fluorinated organic compound that has garnered interest due to its potential applications in synthetic chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms on the propyl group, may influence its reactivity and interactions with biological systems. This article delves into the biological activity of DFPT, summarizing relevant studies, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₀H₁₂F₂O₃S
  • Molecular Weight : 248.27 g/mol
  • Structure : DFPT consists of a p-toluenesulfonate group attached to a difluoropropyl moiety. The presence of fluorine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.

Biological Activity Overview

The biological activity of DFPT is primarily investigated through its interactions with nucleophiles and its potential use in drug design. The compound's electrophilic nature suggests that it can participate in nucleophilic substitution reactions, which are critical in modifying target biomolecules.

DFPT's mechanism of action involves:

  • Nucleophilic Attack : The difluoropropyl group can undergo nucleophilic substitution, leading to modifications in proteins or other biomolecules.
  • Enzyme Interaction : Preliminary studies suggest that DFPT may inhibit specific enzymes or modulate receptor activities, although detailed investigations are still required to elucidate these pathways.

Synthesis and Reactivity

DFPT can be synthesized through various methods, including:

  • Alkylation Reactions : Using p-toluenesulfonic acid derivatives.
  • Fluorination Techniques : Incorporating difluoropropyl groups via fluorinating agents.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
2-Fluoroethyl p-toluenesulfonateC₉H₁₁FO₃SContains one fluorine atom; less reactive
2,2,2-Trifluoroethyl p-toluenesulfonateC₉H₉F₃O₃SMore electronegative; potentially higher reactivity
This compound C₁₀H₁₂F₂O₃S Unique difluoropropyl group enhances reactivity

Toxicological Studies

Limited toxicological data are available for DFPT. However, analogs such as sodium p-toluenesulfonate have been studied for their safety profiles:

  • Acute Toxicity : Sodium p-toluenesulfonate showed an oral LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Irritation Potential : There is evidence suggesting that similar compounds may cause skin and eye irritation due to their high pH in aqueous solutions .

Applications in Research

DFPT is being explored for various applications:

  • Synthetic Chemistry : As a reagent for synthesizing more complex fluorinated compounds.
  • Biological Studies : Investigating its effects on enzyme inhibition and receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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